2(5H)-Furanone, 3,4-dichloro-5-(3,5-dichlorophenoxy)-

Description

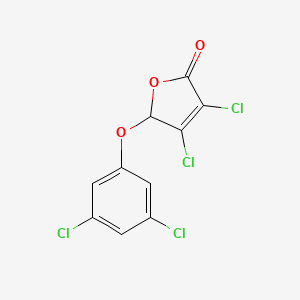

3,4-Dichloro-5-(3,5-dichlorophenoxy)-2(5H)-furanone is a halogenated furanone derivative characterized by two chlorine atoms at positions C3 and C4, and a 3,5-dichlorophenoxy group at C5 (Figure 1). This compound belongs to the 2(5H)-furanone family, known for their high reactivity due to conjugation between the C2 carbonyl group and the C4-C5 double bond, as well as the electron-withdrawing effects of halogen substituents . These structural features make it a versatile synthon for pharmaceutical and agrochemical applications, particularly in the synthesis of glycoconjugates and bioactive derivatives .

Properties

CAS No. |

647832-03-9 |

|---|---|

Molecular Formula |

C10H4Cl4O3 |

Molecular Weight |

313.9 g/mol |

IUPAC Name |

3,4-dichloro-2-(3,5-dichlorophenoxy)-2H-furan-5-one |

InChI |

InChI=1S/C10H4Cl4O3/c11-4-1-5(12)3-6(2-4)16-10-8(14)7(13)9(15)17-10/h1-3,10H |

InChI Key |

WSQZCDFTYDUOAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)OC2C(=C(C(=O)O2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Reactivity

The reactivity and bioactivity of 2(5H)-furanones are heavily influenced by substituents at C3, C4, and C3. Key analogues include:

Reactivity Trends :

- Electrophilic Substitution: The labile C5 substituent (e.g., methoxycarbonyloxy in carbonate intermediates) allows nucleophilic substitution with amino alcohols or thiols, forming glycoconjugates or thioethers .

- Solvent Effects: Reaction pathways diverge in polar vs. nonpolar solvents. For example, in DMSO, 4-substituted derivatives form via addition/elimination, whereas chloroform promotes ring-opening/recyclization .

Anticancer Activity

- Target Compound: No direct cytotoxicity data reported, but its glycoconjugates are under evaluation for antiprotozoal activity (e.g., Trypanosoma spp.) via the Drugs for Neglected Diseases Initiative (DNDi) .

- Epoxide Derivatives: Exhibit nanomolar-range cytotoxicity against MAC 13/16 colon cancer cells, outperforming 5-butoxy analogues .

- 5-Alkoxy Analogues : Moderate activity (IC₅₀: 3 mM) linked to alkyl chain length and hydrophobicity .

Antimicrobial Activity

- 4-Amino Derivatives: Inhibit MRSA (MIC: 4–8 µg/mL) through disruption of bacterial membrane integrity .

- Thiosubstituted Derivatives: 5-Thioether furanones show 70–84% yield in synthesis and moderate antifungal activity against Candida spp. .

Comparison with Analogues

| Compound | Key Synthetic Steps | Yield (%) |

|---|---|---|

| 5-Butoxy Analogue | Aldol condensation of mucochloric acid with butanol using Lewis acid catalysts | 61–79 |

| Epoxide Derivatives | Epoxidation of allyl-substituted furanones via mCPBA | 52–75 |

| 4-Amino Derivatives | Reductive amination with NaBH(OAc)₃ in chloroform | 52–75 |

Physicochemical Properties

| Property | Target Compound | 5-Butoxy Analogue | Epoxide Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~325.9 | 213.0 | 252.5 |

| LogP (Predicted) | 3.8 | 2.5 | 2.0 |

| Solubility | Low in water; soluble in DCM, toluene | Moderate in ethanol | High in DMSO |

Q & A

What synthetic strategies are effective for introducing functional groups to the 2(5H)-furanone core structure in this compound?

Basic Research Focus : Derivatization methods to enhance bioactivity.

Methodological Answer :

The compound’s 3,4-dichloro and 5-phenoxy substituents enable regioselective functionalization. Key strategies include:

- Nucleophilic substitution : Chlorine atoms at C3 and C4 can be replaced with amines or alkoxy groups under basic conditions (e.g., KF catalysis) .

- Michael addition-elimination : The α,β-unsaturated lactone reacts with nucleophiles (e.g., amines, thiols) to form substituted derivatives while retaining the lactone ring .

- Phenoxy-group modification : The 3,5-dichlorophenoxy moiety can undergo electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

For example, sodium ethanol in DMF at 80°C facilitates substitution of chlorine with dimethylamino groups, as demonstrated in single-crystal X-ray studies .

How can researchers resolve contradictory antibacterial activity data across different bacterial strains?

Advanced Research Focus : Mechanistic and structural analysis of bioactivity discrepancies.

Methodological Answer :

Contradictions often arise due to:

- Bacterial membrane permeability : Gram-negative bacteria (e.g., Pseudomonas aeruginosa) have outer membranes that limit compound uptake. Use lipopolysaccharide-deficient mutants to assess permeability effects .

- Biofilm formation : Evaluate biofilm inhibition via crystal violet assays, as biofilms reduce susceptibility. Derivatives with bulky substituents may disrupt biofilm matrices more effectively .

- Structure-activity relationships (SAR) : Compare minimal inhibitory concentrations (MICs) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). For instance, polar groups (e.g., hydroxy, amino) enhance activity against Gram-positive strains but reduce efficacy against Gram-negative ones .

What spectroscopic and crystallographic techniques are critical for characterizing stereochemical outcomes in derivatives?

Basic Research Focus : Structural validation of synthetic products.

Methodological Answer :

- ¹H/¹³C NMR : Identify substituent integration and coupling patterns. For example, the C16 proton in menthyloxy derivatives appears as a singlet at δ 5.75 ppm .

- X-ray crystallography : Resolve stereochemistry at chiral centers (e.g., C2(S), C3(R) in cyclohexane rings) and confirm bond-length alterations due to conjugation (e.g., shortened N1–C13 bonds in dimethylamino derivatives) .

- IR spectroscopy : Detect lactone carbonyl stretches (~1,750 cm⁻¹) and validate chlorine substitution via C–Cl vibrations (600–800 cm⁻¹) .

How does the chlorine substitution pattern influence the compound’s reactivity and bioactivity?

Advanced Research Focus : Electronic and steric effects of substituents.

Methodological Answer :

- Electronic effects : The electron-withdrawing chlorine atoms increase electrophilicity at C5, facilitating nucleophilic attacks. This enhances reactivity in Michael additions .

- Steric hindrance : 3,4-Dichloro groups restrict access to the lactone ring, reducing activity against sterically shielded targets. Bulky groups (e.g., menthyloxy) further modulate steric effects .

- Bioactivity correlation : Derivatives with 3,4-dichloro and 5-phenoxy groups show dual antibacterial and anti-biofilm activity, likely due to interactions with bacterial efflux pumps or quorum-sensing systems .

What experimental designs are optimal for evaluating the compound’s potential in anti-inflammatory or anticancer research?

Advanced Research Focus : Target identification and mechanistic studies.

Methodological Answer :

- Enzyme inhibition assays : Screen against therapeutic targets like PTP1B (for diabetes) or HIV-1 integrase using fluorescence-based assays. The α,β-unsaturated lactone may act as a Michael acceptor for cysteine residues .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare selectivity indices with normal cells (e.g., HEK293). Derivatives with electron-deficient lactones show higher apoptosis induction .

- Molecular docking : Model interactions with proteins (e.g., NF-κB for anti-inflammatory studies) to identify binding motifs. The dichlorophenoxy group may occupy hydrophobic pockets .

How can unexpected reaction products be systematically analyzed and repurposed?

Advanced Research Focus : Serendipitous discovery and product optimization.

Methodological Answer :

- Byproduct identification : Use LC-MS and 2D NMR (e.g., HSQC, COSY) to characterize unintended products. For example, DMF solvent can act as a nucleophile, forming dimethylamino derivatives .

- Bioactivity screening : Test byproducts against secondary targets (e.g., antifungal or antiviral assays). A derivative initially synthesized for antibacterial use might inhibit Candida albicans biofilms .

- Mechanistic reevaluation : Reassess reaction conditions (e.g., solvent polarity, temperature) to control side reactions. Adjusting NaOEt concentrations can suppress DMF-mediated substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.